2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-3-8-21-13(9-17-12-6-4-11(2)5-7-12)19-20-15(21)23-10-14(22)18-16/h3-7,17H,1,8-10,16H2,2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMSHSBHHRUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound of increasing interest due to its potential biological activities. This article aims to summarize its biological activity based on available research, focusing on its antimicrobial and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of . The compound features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various triazole derivatives. Although specific data on this compound is limited, related compounds exhibit significant antibacterial properties.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.21 μM |
| Compound B | Escherichia coli | 0.25 μM |
| Compound C | Staphylococcus aureus | 0.30 μM |
These findings suggest that modifications in the triazole structure can lead to enhanced antimicrobial activity against common pathogens .
Cytotoxic Activity
Cytotoxicity assays have been performed on various derivatives of triazoles to assess their potential as anticancer agents. The MTT assay is commonly used to evaluate cell viability in the presence of these compounds.
Table 2: Cytotoxic Effects of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 0.45 |
| Compound E | A549 (Lung Cancer) | 0.53 |
| Compound F | HeLa (Cervical Cancer) | 0.52 |
These results indicate that certain structural features in triazole derivatives contribute to their cytotoxic effects against cancer cell lines .
The mechanism by which triazole derivatives exert their biological effects often involves interaction with key enzymes or receptors in pathogens or cancer cells. For instance, molecular docking studies have shown that these compounds can bind effectively to DNA gyrase and other targets, leading to inhibition of bacterial growth and cancer cell proliferation .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial activity of a series of triazole derivatives against various bacterial strains, finding that modifications in the side chains significantly influenced their efficacy.
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of triazole compounds have been synthesized and screened against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on human colon carcinoma cell lines, suggesting that 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide could be developed into a lead compound for cancer therapy .
Antifungal Properties
Triazole derivatives are known for their antifungal activities. The thioacetohydrazide structure may enhance the efficacy of triazole compounds against fungal pathogens. The mechanism typically involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby leading to cell death. This property makes it a candidate for further exploration in antifungal drug development .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Research indicates that similar triazole derivatives possess broad-spectrum activity against bacteria and fungi. The incorporation of the allyl and thio groups may enhance this activity, making the compound suitable for further studies aimed at developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds. The resulting intermediates can be further modified to enhance biological activity or selectivity against specific targets.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related triazole compounds. For example:
- Study on Anticancer Activity : A derivative was synthesized and tested against colon cancer cell lines, revealing IC50 values indicative of potent anticancer activity .
- Antifungal Screening : Triazole derivatives were evaluated against clinical isolates of fungi, showing effective inhibition comparable to established antifungal agents .
- Antimicrobial Efficacy : A series of triazole compounds were screened for antibacterial properties, demonstrating effectiveness against multi-drug resistant strains .
Comparison with Similar Compounds
Structural Variations and Key Findings
The table below summarizes critical analogs and their properties:
Impact of Substituents on Activity
Aromatic vs. Aliphatic Substituents :
- 4-Phenyl/4-Allyl : Phenyl groups enhance π-π stacking with biological targets (e.g., kinase inhibitors), while allyl groups improve solubility and metabolic stability .
- 5-Substituents : Electron-withdrawing groups (e.g., nitro, bromo) increase cytotoxicity, whereas electron-donating groups (e.g., methyl, methoxy) improve selectivity .
Hydrazone Modifications :
- Hydrazones derived from isatins or aromatic aldehydes (e.g., indolin-3-ylidene, dibromo-hydroxybenzylidene) enhance DNA intercalation and topoisomerase inhibition , critical for anticancer activity .
- Free hydrazides (as in the target compound) are intermediates for further derivatization but may lack direct bioactivity .
Anticancer Activity
- Melanoma Selectivity: Analogs with indolinone hydrazones (e.g., compound 4 in ) show IC₅₀ values < 10 µM against IGR39 melanoma cells due to ROS generation and apoptosis induction .
Preparation Methods
Synthesis of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is generally synthesized by cyclocondensation of hydrazine derivatives with dicarbonyl compounds or their esters. For example, hydrazinolysis of a dicarbonyl ester with phenyl hydrazine yields hydrazide intermediates, which upon further reaction with carbon disulfide or ammonium thiocyanate form triazole-3-thione derivatives. These intermediates are crucial for subsequent functionalization steps.
Formation of the Thioacetohydrazide Functionality
The thioacetohydrazide group is introduced by reacting the triazole-3-thione intermediate with hydrazine hydrate, followed by substitution with bromoacetyl derivatives or related electrophiles. This step often involves nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon adjacent to the sulfur atom, forming the thioacetohydrazide linkage.
Introduction of the Allyl Group
The allyl substituent at the 4-position of the triazole ring is typically introduced via alkylation using allyl halides (e.g., allyl bromide) under basic conditions. This reaction proceeds through nucleophilic substitution on the triazole nitrogen or sulfur atoms, depending on the intermediate structure.
Attachment of the 4-Methylphenylamino Methyl Group
The 4-methylphenylamino methyl substituent at the 5-position is introduced through a Mannich-type reaction involving formaldehyde and 4-methylaniline. This reaction forms a Schiff base intermediate that subsequently reacts with the triazole ring, attaching the amino methyl group.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Dicarbonyl ester + phenyl hydrazine, reflux | Hydrazide intermediate |
| 2 | Reaction with CS2 or NH4SCN | Ethanolic KOH, reflux | Triazole-3-thione derivative |
| 3 | Hydrazinolysis | Hydrazine hydrate, reflux | Amino triazole-3-thiol |
| 4 | Alkylation | Allyl bromide, base (e.g., K2CO3) | 4-allyl substituted triazole |
| 5 | Mannich reaction | Formaldehyde + 4-methylaniline | 5-{[(4-methylphenyl)amino]methyl} substituted triazole |
| 6 | Thioacetohydrazide formation | Reaction with bromoacetohydrazide | Final compound: 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide |
Research Findings and Optimization Notes
- The cyclocondensation step requires careful control of temperature and reaction time to maximize yield and purity of the triazole core.
- Use of ethanolic potassium hydroxide as a base in the reaction with carbon disulfide facilitates the formation of triazole-3-thione intermediates efficiently.
- Alkylation with allyl bromide is typically performed under mild basic conditions to avoid side reactions such as over-alkylation or polymerization of the allyl group.
- The Mannich reaction for introducing the 4-methylphenylamino methyl group is sensitive to pH and temperature; optimal yields are obtained under slightly acidic to neutral conditions.
- Final purification is often achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation | Dicarbonyl ester + phenyl hydrazine | Ethanol | Reflux (~78°C) | 6-10 h | 70-85 | Monitor by TLC |
| Triazole-3-thione formation | Carbon disulfide + KOH | 10% ethanolic KOH | Reflux | 8-12 h | 65-80 | Dropwise addition of CS2 |
| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 4-6 h | 75-90 | Excess hydrazine used |
| Allylation | Allyl bromide + K2CO3 | Acetone or DMF | Room temp to 50°C | 3-5 h | 60-75 | Avoid prolonged heating |
| Mannich reaction | Formaldehyde + 4-methylaniline | Ethanol or aqueous | Room temp | 2-4 h | 70-80 | pH control critical |
| Thioacetohydrazide formation | Bromoacetohydrazide | Ethanol or DMF | Room temp to reflux | 4-8 h | 65-85 | Purify by recrystallization |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide intermediates in acidic media. Key steps include refluxing precursors (e.g., 2-thiophenecarboxylic acid hydrazide) with phenylisothiocyanate in ethanol, followed by purification via recrystallization . Critical conditions include maintaining a 1:1 molar ratio of reactants, temperatures of 70–80°C, and reaction times of 1–2 hours. Ethanol is preferred for its polarity, which aids in intermediate solubility .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic peaks (e.g., allyl protons at δ 5.2–5.8 ppm, methylphenyl amino groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirm the presence of thioether (C-S stretch ~650 cm⁻¹) and hydrazide (N-H stretch ~3200 cm⁻¹) groups .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Start with in vitro acetylcholinesterase (AChE) inhibition assays using Ellman’s method , or antimicrobial screening via broth microdilution (MIC determination against S. aureus and E. coli). Use concentrations ranging from 1–100 µg/mL and compare to standard drugs (e.g., ampicillin) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the triazole ring) impact biological activity?
- Methodological Answer : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) substituents. Assess changes in AChE inhibition (IC₅₀ values) or antimicrobial potency. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like AChE (PDB: 4EY7) .
Q. What experimental strategies resolve contradictions in reported biological activity data for analogous triazole derivatives?
- Methodological Answer : Conduct meta-analysis of IC₅₀/MIC values from peer-reviewed studies, focusing on variables like assay protocols (e.g., solvent polarity, bacterial strain variability). Validate discrepancies via standardized retesting under controlled conditions (e.g., CLSI guidelines for antimicrobial assays) .
Q. How can tautomeric equilibria (e.g., thione-thiol tautomerism) influence reactivity and bioactivity?
- Methodological Answer : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol vs. DMSO) to monitor tautomeric shifts. Compare reactivity in alkylation reactions (e.g., with methyl iodide) to determine dominant tautomeric forms. Correlate findings with DFT calculations (Gaussian 09) to predict stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
